1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate 1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate
Brand Name: Vulcanchem
CAS No.: 15410-52-3
VCID: VC0090917
InChI: InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14-
SMILES: CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H20Br2O8
Molecular Weight: 476.11 g/mol

1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate

CAS No.: 15410-52-3

Main Products

VCID: VC0090917

Molecular Formula: C14H20Br2O8

Molecular Weight: 476.11 g/mol

1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate - 15410-52-3

CAS No. 15410-52-3
Product Name 1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate
Molecular Formula C14H20Br2O8
Molecular Weight 476.11 g/mol
IUPAC Name [(2R,3S,4R,5S)-3,4,5-triacetyloxy-1,6-dibromohexan-2-yl] acetate
Standard InChI InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14-
Standard InChIKey UKPLTNPGLVFJHC-LVEBTZEWSA-N
Isomeric SMILES CC(=O)O[C@H](CBr)[C@@H]([C@@H]([C@H](CBr)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms 1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate
PubChem Compound 203873
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator